molecular formula C15H14N2OS B2630728 N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1286718-79-3

N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2630728
CAS No.: 1286718-79-3
M. Wt: 270.35
InChI Key: OCEZCXLPXFFLBD-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)ethyl)-1H-indole-2-carboxamide ( 1286718-79-3) is a synthetic small molecule with a molecular formula of C 15 H 14 N 2 OS and a molecular weight of 270.35 g/mol . This compound features a molecular hybrid structure, incorporating both indole and thiophene pharmacophores, a design strategy often employed in medicinal chemistry to enhance therapeutic potential and selectivity . The indole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Tryptamine, a simple indole derivative, is a key structural motif found in compounds with documented antitumor, antimicrobial, and neuroactive properties . Similarly, the thiophene ring is a versatile heterocycle that contributes to the molecule's physicochemical properties and its ability to engage in interactions with biological targets . The combination of these moieties in a single molecule makes this compound a compound of significant scientific interest for research into new bioactive agents. Preliminary research on structurally related indole-2-carboxamide and indole-thiophene hybrid compounds has shown promising antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) . Other analogues have demonstrated potential antibacterial activity , particularly against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and in the inhibition of biofilm formation . These findings suggest that research into this compound could be valuable for oncology and infectious disease studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-15(16-7-5-11-6-8-19-10-11)14-9-12-3-1-2-4-13(12)17-14/h1-4,6,8-10,17H,5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEZCXLPXFFLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with an indole-2-carboxamide scaffold, including N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, exhibit significant antitumor properties. A study highlighted that several indoleamide derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, these compounds demonstrated selective activity against pediatric glioblastoma multiforme (GBM) cells, suggesting their potential as therapeutic agents in oncology .

Case Study:
In a recent investigation, the compound was screened for its cytotoxic effects on KNS42 tumor cells, revealing a dose-dependent inhibition of cell proliferation and migration. The study further explored the mechanism of action through transcriptional analysis, indicating that these compounds could induce apoptosis in cancer cells .

Antitubercular Activity

This compound and its analogs have been identified as promising candidates for treating multidrug-resistant tuberculosis (MDR-TB). The mycobacterial membrane protein large 3 (MmpL3) is a critical target for drug development against TB, and indoleamides have shown potent inhibitory effects on this target. For instance, derivatives of indole-2-carboxamides were found to have minimum inhibitory concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis .

Table 1: Antitubercular Activity of Indoleamides

Compound NameMIC (μM)Cytotoxicity (IC50 > μM)
NITD-3040.012>200
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide0.68Not specified
N-rimantadine-4,6-dimethylindole-2-carboxamide0.88Not specified

Cannabinoid Receptor Modulation

Recent studies have also investigated the role of indole-2-carboxamide derivatives as selective agonists for cannabinoid receptors, particularly cannabinoid receptor 2 (CB2). These compounds have shown promising results in modulating cannabinoid pathways, which could be beneficial in treating various conditions such as pain and inflammation .

Case Study:
One study demonstrated that certain indoleamide derivatives exhibited an effective agonistic activity at CB2 receptors with an effective concentration (EC50) of 0.98 μM. This suggests their potential utility in developing new analgesics or anti-inflammatory drugs .

Pharmacokinetic Properties

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies have indicated that compounds within this class demonstrate favorable plasma stability and bioavailability profiles, which are essential for their efficacy and safety in clinical settings .

Mechanism of Action

Comparison with Similar Compounds

Heterocycle and Linker Modifications

  • Thiophene Position : The target compound’s thiophen-3-yl group contrasts with thiophene-2-carboxamide derivatives (e.g., ). The 3-position may alter electronic properties and steric interactions compared to 2-substituted thiophenes .
  • Linker Length : Compounds with ethoxy chains (e.g., PT-ADA-PPR in ) exhibit extended linkers, improving solubility and enabling dual emission for imaging, whereas the shorter ethyl linker in the target compound may prioritize membrane permeability .

Substituent Effects

  • Electron-Withdrawing Groups : Sulfonamide and nitro substituents () enhance binding to viral proteases or bacterial targets but may increase toxicity .
  • Halogenation : Chloro and fluorobenzyl groups () improve COX-2 selectivity and metabolic stability in anti-inflammatory agents .

Pharmacological Implications

  • Antiviral Applications : The sulfonamide group in R8L2 () is critical for HIV-1 inhibition, implying that analogous functionalization of the target compound’s amide group may confer antiviral properties .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is an indole derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an indole core and a thiophene ring, which may enhance its interaction with biological targets. The chemical structure can be represented as follows:

N 2 thiophen 3 yl ethyl 1H indole 2 carboxamide\text{N 2 thiophen 3 yl ethyl 1H indole 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a significant role in pain and inflammation management.
  • Receptor Modulation : By binding to certain receptors, it may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cells, suggesting potential as chemotherapeutic agents .
    • A study reported that indole-based compounds significantly stimulated apoptotic induction in colon cancer cells, reaching an efficacy of 21.38% compared to control cells .
  • Anti-inflammatory Properties :
    • The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity :
    • Indole derivatives are known for their antimicrobial properties. Research indicates that this compound can inhibit the growth of various pathogens, potentially serving as an antimicrobial agent .
  • Neuropharmacological Effects :
    • Some studies suggest that indole derivatives can exhibit neuroprotective effects, indicating their potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against various pathogens
NeuroprotectivePotential benefits in neurodegenerative disorders

Case Study: Anticancer Efficacy

In a notable study, researchers evaluated the anticancer efficacy of this compound against HepG2 liver cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. The study employed DNA fragmentation assays to confirm the induction of apoptosis, showcasing the compound's potential as a chemotherapeutic agent .

Q & A

Basic: What are the common synthetic routes for N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines containing thiophene substituents. For example, a Pd-catalyzed amidation approach (as described for analogous compounds) can be employed. In a representative procedure, indole-2-carboxylic acid is activated (e.g., via ethyl ester formation using SOCl₂ in ethanol), followed by reaction with a thiophene-ethylamine derivative under reflux conditions. Purification via column chromatography (e.g., using DCM/EtOAc gradients) yields the final product .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • IR spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : To assign proton environments (e.g., indole C2-H, thiophene protons) and carbon backbone .
  • Elemental analysis : To verify purity and molecular formula .

Advanced: How can researchers optimize the synthetic yield of this compound?

Yield optimization requires:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in amidation reactions .
  • Stoichiometric control : Excess amine (1.1–1.2 equiv) ensures complete conversion of the carboxylic acid derivative .
  • Reaction time/temperature : Reflux in acetic acid (3–5 hours) or THF (under inert atmosphere) minimizes side products .

Advanced: How can hydrogen bonding patterns influence the compound’s crystallographic behavior?

Hydrogen bonds (e.g., N–H···O=C interactions) dictate molecular packing and stability in crystals. Graph-set analysis (as per Etter’s formalism) can categorize these interactions (e.g., R₂²(8) motifs), aiding in predicting solubility and polymorphic forms. Computational tools (e.g., Mercury CSD) combined with SHELXL refinement validate these patterns .

Advanced: What methodological strategies address contradictions in pharmacological activity data?

  • Dose-response profiling : Evaluate compound efficacy across concentrations (e.g., IC₅₀ determination via ADP-induced platelet aggregation assays for P2Y12 antagonists) .
  • Receptor selectivity assays : Use competitive binding studies (e.g., radioligand displacement) to rule off-target effects .
  • Metabolic stability tests : Liver microsome assays identify rapid degradation, explaining discrepancies between in vitro and in vivo results .

Advanced: How do researchers resolve crystallographic refinement challenges for this compound?

  • Twinned data handling : SHELXL’s twin refinement module (BASF parameter) corrects for pseudo-merohedral twinning .
  • Disordered solvent modeling : PART instructions in SHELXL isolate electron density for solvent molecules, improving R-factors .
  • Hydrogen atom placement : DFIX restraints ensure geometrically sensible positions for N–H and O–H groups .

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Use DMF/acetic acid mixtures to remove unreacted starting materials .
  • Chromatography : Silica gel columns with gradients of DCM/EtOAc (90:10 → 70:30) separate polar byproducts .

Advanced: How can computational modeling predict the compound’s bioactivity?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., P2Y12 binding pockets) .
  • QSAR models : Correlate substituent effects (e.g., thiophene vs. furan) with activity trends using Hammett σ values .

Basic: What analytical techniques assess compound purity post-synthesis?

  • TLC : Monitor reaction progress using UV-active spots (λ = 254 nm) .
  • HPLC : C18 columns with acetonitrile/water gradients quantify impurities (<0.5%) .

Advanced: How do researchers analyze metabolic pathways of this compound?

  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • Isotope labeling : ¹⁴C-tracing tracks metabolic stability and excretion routes .

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